MDM2-p53-IN-20 is classified as an MDM2 antagonist. It has been synthesized through various chemical methods aimed at modulating the p53-MDM2 pathway, which is often dysregulated in cancers. The compound aims to restore p53 function by preventing its degradation by MDM2, thereby promoting apoptosis in cancer cells.
The synthesis of MDM2-p53-IN-20 involves several steps, typically starting from commercially available precursors. A notable method includes the use of 4,5-(substituted) 1,2,4-triazole-3-thiols reacting with 2-chloro N-phenylacetamide in acetone. This process yields derivatives that are further characterized for their biological activity against cancer cell lines.
These methods ensure that the synthesized compounds maintain structural integrity and desired biological activity .
MDM2-p53-IN-20 features a complex molecular structure that facilitates its binding to MDM2. The specific arrangement of atoms allows for effective interaction with the p53 binding site on MDM2.
Computational modeling has been employed to predict the binding interactions and stability of MDM2-p53-IN-20 within the protein complex .
The primary reaction involving MDM2-p53-IN-20 is its interaction with MDM2, leading to inhibition of the p53 degradation pathway. This reaction can be characterized by:
MDM2-p53-IN-20 acts primarily by disrupting the interaction between MDM2 and p53:
MDM2-p53-IN-20 exhibits several notable physical and chemical properties:
Characterization through spectroscopic methods confirms these properties, enabling further studies on its behavior in biological systems .
MDM2-p53-IN-20 holds significant promise in cancer research and therapeutic applications:
The ongoing research into its efficacy highlights its potential role in enhancing cancer treatment strategies focused on restoring normal p53 function .
CAS No.: 16409-92-0
CAS No.:
CAS No.:
CAS No.: 1730-43-4